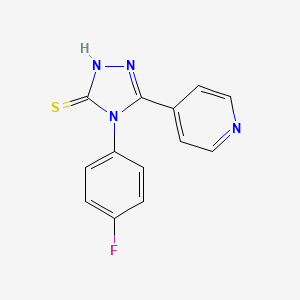

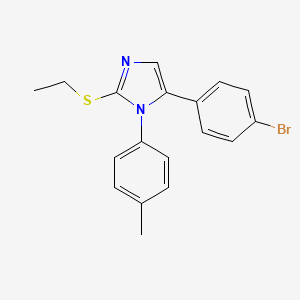

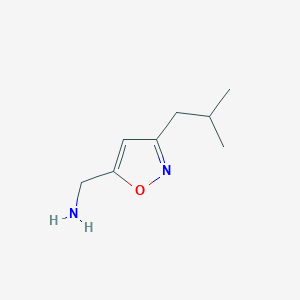

![molecular formula C22H25N3O2 B2540128 1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 912889-98-6](/img/structure/B2540128.png)

1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the reaction of amines with other organic intermediates. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate can lead to the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives . Similarly, the synthesis of aromatic diamine monomers like 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine involves multiple steps, including Friedel–Crafts acylation and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using spectroscopic techniques such as UV-vis, FT-IR, and NMR . X-ray crystallography can also provide detailed information about the conformation of related compounds, as seen in the cognition activators CI-933 and WEB-1868 . These techniques would likely reveal that the compound of interest has a five-membered pyrrolidinone ring, a benzimidazole moiety, and an ethylphenyl group, each contributing to the overall molecular conformation and properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]isothiuronium bromide into thiazolidin-4-one derivatives involves base, acid, and hydroxide-ion catalyses . The compound "1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one" may similarly participate in reactions influenced by pH, solvent, and catalytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For example, polyimides derived from related monomers exhibit exceptional thermal stability and solubility in certain solvents . The compound may also display unique solubility and stability characteristics, influenced by its specific functional groups and molecular structure. Additionally, the presence of substituents on the benzimidazole ring can affect the compound's absorption properties and reactivity .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of related benzimidazole derivatives and their potential for creating complex molecular structures is an area of interest. For example, the synthesis of 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles presents a methodology for creating compounds with varied substitutions, although these specific compounds did not show significant biological activity (H. Burch & R. M. Herbst, 1966).

Molecular Structures and Properties : Investigations into the molecular structures and properties of benzimidazole derivatives, like the study of dabigatran etexilate tetrahydrate, reveal the importance of molecular conformation in determining compound behavior. This research provides insights into how variations in structure can impact chemical and physical properties of related compounds (Hong-qiang Liu et al., 2012).

Applications in Material Science

- Polyimide Synthesis : The development of novel polyimides derived from aromatic diamine monomers, including those related to benzimidazole structures, showcases the application of these compounds in creating materials with exceptional thermal and thermooxidative stability. Such materials are of interest for various industrial applications due to their durability and resistance to high temperatures (Shujiang Zhang et al., 2005).

Biochemical Research and Potential Therapeutic Applications

Anticancer Compound Synthesis : The synthesis of Pd(II) and Pt(II) complexes containing benzimidazole ligands explores the potential anticancer properties of these complexes. Research into their molecular structures and cytotoxicity against various cancer cell lines indicates the potential for developing novel anticancer therapies based on benzimidazole derivatives (N. T. A. Ghani & A. Mansour, 2011).

EGFR Inhibitors for Cancer Treatment : Studies on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors demonstrate the application of such compounds in cancer treatment. The detailed analysis of their mechanism and efficacy in inhibiting cancer cell growth highlights the therapeutic potential of these molecules (A. Karayel, 2021).

特性

IUPAC Name |

1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-3-16-8-10-18(11-9-16)25-15-17(14-21(25)26)22-23-19-6-4-5-7-20(19)24(22)12-13-27-2/h4-11,17H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLBKKLGPYNZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2540045.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2540049.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)

![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)